Anisomycin

MAPK signaling Signal transduction Protein synthesis inhibition

Select Anisomycin when your research demands simultaneous translation inhibition and stress kinase activation—a dual mechanism neither cycloheximide nor puromycin can replicate. This pyrrolidine antibiotic from S. griseolus binds the 60S ribosomal subunit to arrest peptide bond formation while potently and specifically activating JNK/SAPK and p38 MAPK cascades. Substitution with other protein synthesis inhibitors produces divergent cellular responses and contradictory experimental outcomes, as demonstrated by systematic proteomic analyses. Anisomycin is the definitive chemical probe for dissecting signaling-translation crosstalk in cancer biology, neuroscience, and immunology. Its validated chemosensitizer activity and anti-tumor effects make it a critical reference compound for oncology drug discovery. Secure high-purity Anisomycin for reproducible, publication-ready data.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 22862-76-6
Cat. No. B549157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisomycin
CAS22862-76-6
SynonymsAnisomycin
Flagecidin
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O
InChIInChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m1/s1
InChIKeyYKJYKKNCCRKFSL-RDBSUJKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage−20°C

Anisomycin (CAS 22862-76-6): Procurement Guide for a Bifunctional MAPK Activator and Protein Synthesis Inhibitor


Anisomycin (Flagecidin; CAS 22862-76-6) is a pyrrolidine antibiotic isolated from *Streptomyces griseolus* that functions dually as a potent protein synthesis inhibitor and a strong, specific activator of stress-activated mitogen-activated protein kinases (MAPKs), notably JNK/SAPK and p38/RK [1]. Its primary mechanism involves binding to the 60S ribosomal subunit to block peptide bond formation, leading to polysome stabilization and translation arrest [2]. This dual activity, which is not a common feature among simple protein synthesis inhibitors, underpins its unique utility as a molecular probe in studies of signal transduction, gene regulation, and apoptosis.

Why Anisomycin is Not Interchangeable with Cycloheximide or Puromycin in Scientific Workflows


Direct substitution of anisomycin with other protein synthesis inhibitors such as cycloheximide or puromycin is not scientifically valid and can lead to contradictory experimental outcomes. While all three agents inhibit translation, they operate through distinct molecular mechanisms and elicit divergent, compound-specific cellular signaling responses [1]. Crucially, anisomycin is a potent and rapid activator of JNK and p38 MAPK cascades, an effect that is minimal or absent with cycloheximide under comparable conditions of translation inhibition [2]. Furthermore, systematic proteomic analysis reveals that each inhibitor exhibits unique, protein-specific patterns of synthesis inhibition, with anisomycin demonstrating a distinct preference profile relative to cycloheximide and puromycin [3]. Selecting anisomycin is therefore essential when the research objective requires the combined perturbation of translation and specific activation of stress kinase pathways, a functional profile not replicated by its in-class alternatives.

Quantitative Differentiation of Anisomycin Against Its Primary Comparators


Divergent MAPK Signaling: Anisomycin Potently Activates JNK/p38, Unlike Cycloheximide

In a direct head-to-head comparison, anisomycin and cycloheximide exhibit fundamentally different effects on MAPK signaling pathways, despite both inhibiting protein synthesis. Anisomycin rapidly and potently activates the JNK/SAPK and p38/RK stress kinase cascades, leading to efficient phosphorylation of the transcription factor Elk-1. In contrast, cycloheximide shows minimal to no activation of these pathways under conditions where protein synthesis inhibition is comparable [1]. This functional divergence is further supported by the observation that anisomycin can induce complete homologous desensitization of these pathways, a property characteristic of a true signaling agonist [2].

MAPK signaling Signal transduction Protein synthesis inhibition Stress response

Selective Gene Induction: Anisomycin is a More Potent Inducer of i-NOS mRNA than Puromycin

Anisomycin and cycloheximide are significantly more effective inducers of inducible nitric oxide synthase (i-NOS) mRNA in RAW 264.7 macrophages compared to puromycin [1]. Notably, anisomycin can induce i-NOS mRNA at concentrations low enough to have negligible effects on overall protein synthesis, highlighting a mechanistic separation between its two main activities [1].

Gene expression Inflammation Macrophage biology i-NOS

In Vivo Tumor Growth Inhibition: Anisomycin Enhances Doxorubicin Efficacy in an Osteosarcoma Xenograft Model

In a preclinical osteosarcoma xenograft mouse model, anisomycin not only inhibits tumor growth as a single agent but also significantly enhances the therapeutic effect of the standard-of-care chemotherapeutic doxorubicin [1]. This combination effect was demonstrated both in vitro and in vivo, positioning anisomycin as a potential chemosensitizer [1]. Importantly, anisomycin showed reduced efficacy against normal control NIH3T3 cells compared to osteosarcoma cells, suggesting a degree of tumor selectivity [1].

Oncology Osteosarcoma Combination therapy In vivo efficacy Chemosensitization

Synthetic Derivatization: Anisomycin's Scaffold Yields Analogs with Improved Therapeutic Indices for Parasitic Diseases

A 2025 structure-activity relationship (SAR) study demonstrates that rational modification of the anisomycin scaffold can yield derivatives with substantially improved selectivity indices for anti-parasitic applications. The parent compound, anisomycin, exhibits anti-leishmanial activity but with limited selectivity [1]. In contrast, the derivative O-propargyl anisomycin (Compound 20) showed potent activity against both wild-type and drug-resistant *Leishmania* strains with a significantly lower cytotoxic profile against host cells [1]. This work validates anisomycin as a versatile starting point for medicinal chemistry efforts aimed at developing next-generation anti-infectives.

Parasitology Leishmaniasis Drug discovery Structure-activity relationship (SAR) Selectivity

Optimal Application Scenarios for Anisomycin Based on Differentiated Evidence


Investigating Crosstalk Between Translation Inhibition and Stress-Activated MAPK Signaling

This is the canonical application for anisomycin. In studies where the goal is to dissect how the cellular translational machinery interfaces with stress signaling networks, anisomycin is the preferred agent. Its ability to simultaneously inhibit protein synthesis and robustly activate JNK and p38 MAPK [1] allows researchers to model and study complex cellular stress responses in a way that cannot be achieved with selective translation inhibitors like cycloheximide or puromycin. This scenario is ideal for cancer biology, neuroscience, and immunology research.

Developing Novel Combination Therapies for Chemoresistant Cancers

Given the evidence that anisomycin can act as a chemosensitizer and exhibits direct anti-tumor activity in vivo [1], it is a compound of high interest for oncology drug development programs. Researchers can use anisomycin as a chemical probe to identify and validate pathways that confer resistance to standard chemotherapies like doxorubicin. Its demonstrated ability to enhance the effects of doxorubicin in an osteosarcoma xenograft model [1] makes it a valuable reference compound for screening new chemosensitizers.

Medicinal Chemistry Optimization of a Privileged Anti-Infective Scaffold

Anisomycin serves as an excellent starting point for medicinal chemistry campaigns focused on parasitic diseases [1]. Its well-characterized core structure can be synthetically modified to generate analog libraries for structure-activity relationship (SAR) studies. The primary goal of such campaigns is to improve upon anisomycin's inherent limitations in selectivity and toxicity, as successfully demonstrated by the development of derivatives with potent activity against drug-resistant *Leishmania* and improved therapeutic indices [1].

Probing Mechanisms of Glucocorticoid Resistance in Hematological Malignancies

Anisomycin has been shown to induce apoptosis in glucocorticoid-resistant acute lymphoblastic leukemia (ALL) cells via a p38-MAPK and JNK-dependent mechanism [1]. This makes it a valuable tool compound for researchers studying mechanisms of steroid resistance in T-ALL and other lymphoid malignancies. It can be used in vitro to identify and validate new therapeutic targets that can overcome this common clinical obstacle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anisomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.